molecular formula C7H6N4O2 B1416530 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid CAS No. 716362-08-2

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid

Cat. No.: B1416530
CAS No.: 716362-08-2
M. Wt: 178.15 g/mol
InChI Key: GQLFTNOBABDOLE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid (CAS 716362-08-2) is a chemical building block of significant interest in medicinal chemistry, particularly for developing novel antimicrobial agents . This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a privileged scaffold in drug discovery due to its resemblance to purine bases found in DNA, allowing it to interact with key enzymatic processes . Recent scientific literature highlights that derivatives of this heterocyclic system demonstrate promising antibacterial activity against a range of standard bacteria and multidrug-resistant (MDR) clinical isolates, such as K. pneumoniae and MRSA . Some synthesized analogues have been identified as DNA gyrase inhibitors, exhibiting potent activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25–2.0 μg mL−1, alongside a favorable toxicity profile against human cells . The acetic acid moiety provides a versatile handle for further synthetic modification, enabling the creation of hybrids and more complex molecules for structure-activity relationship (SAR) studies . As a research chemical, it serves as a key intermediate for designing and synthesizing new chemotypes to address the global challenge of antibiotic resistance . This product is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-6(13)4-5-9-7-8-2-1-3-11(7)10-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLFTNOBABDOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653849
Record name ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-08-2
Record name ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid
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Preparation Methods

Cyclocondensation Reactions

One common method for synthesizing triazolopyrimidines involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated systems. This approach can be adapted to introduce an acetic acid moiety at the desired position on the pyrimidine ring.

Oxidative Cyclization

Another strategy involves the oxidative cyclization of pyrimidin-2-yl-amidines. This method allows for the formation of the triazole ring under controlled conditions, which can be followed by the introduction of an acetic acid group through further chemical transformations.

Synthesis of Specific Derivatives

To synthesizeTriazolo[1,5-a]pyrimidin-2-ylacetic acid specifically, one might start with the preparation of a suitable triazolopyrimidine derivative and then modify it to include the acetic acid functionality. This could involve reactions such as hydrolysis of esters or amidation reactions.

Detailed Synthesis Protocol

A detailed synthesis protocol forTriazolo[1,5-a]pyrimidin-2-ylacetic acid might involve the following steps:

Data and Research Findings

While specific data on the synthesis ofTriazolo[1,5-a]pyrimidin-2-ylacetic acid is limited, related compounds have shown promising biological activities. For example, triazolopyrimidine derivatives have been explored for their antiviral properties, including inhibition of influenza virus polymerase.

Table: Synthesis Strategies for Triazolopyrimidines

Synthesis Method Starting Materials Conditions Product
Cyclocondensation Aminotriazoles, 1,3-dicarbonyl compounds Reflux in solvent (e.g., acetic acid) Triazolopyrimidines
Oxidative Cyclization Pyrimidin-2-yl-amidines Oxidizing agent (e.g., iodine) in solvent Triazolopyrimidines
Esterification/Hydrolysis Triazolopyrimidine derivatives Esterification reagents followed by hydrolysis Acetic acid derivatives

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Antiviral Applications

One of the most notable applications of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid is in the development of antiviral agents. Research has shown that derivatives of this compound exhibit significant activity against several viruses:

  • Influenza Virus : Compounds based on the triazolo[1,5-a]pyrimidine scaffold have been synthesized and tested for their ability to inhibit influenza virus replication. For instance, specific derivatives demonstrated potent anti-influenza activity with low cytotoxicity levels, indicating their potential as therapeutic agents against influenza infections .
  • HIV : The compound has also been explored for its efficacy against HIV. Studies indicate that certain triazolo[1,5-a]pyrimidine derivatives can inhibit HIV-1 replication by targeting the viral RNase H activity .
  • Other Viruses : Additionally, research has identified triazolo[1,5-a]pyrimidine derivatives that are effective against Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and other viral infections .

Antimicrobial Activity

The compound has shown promising results in combating bacterial infections:

  • Enterococcus faecium : A novel class of [1,2,4]triazolo[1,5-a]pyrimidines has been reported to possess narrow-spectrum antibacterial activity against Enterococcus faecium. These compounds were synthesized using a Biginelli-like reaction and exhibited significant antimicrobial properties .
  • Broad-Spectrum Activity : The versatility of this compound extends to its effectiveness against various bacterial strains within the ESKAPE panel, which includes notorious pathogens responsible for nosocomial infections .

Anticancer Properties

Research indicates that this compound derivatives may also serve as potential anticancer agents:

  • Cell Proliferation Inhibition : Certain derivatives have exhibited antiproliferative activity against various cancer cell lines. For example, compounds derived from this scaffold showed significant inhibition of MGC-803 gastric cancer cells .
  • Mechanistic Insights : The mechanism of action often involves the inhibition of specific kinases or pathways associated with tumor growth and survival. Some studies have highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives has been optimized through various methods:

  • Efficient Synthesis Routes : Recent advancements have led to the development of efficient one-step synthesis methods for producing these compounds with high yields and purity .
  • Structure-Activity Relationship Studies : SAR studies have provided insights into how different substituents on the triazolo[1,5-a]pyrimidine scaffold affect biological activity. These studies are critical for guiding future drug design efforts to enhance potency and selectivity .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionNotable Findings
AntiviralInfluenza VirusPotent inhibitors with low toxicity
HIVInhibits RNase H activity
AntimicrobialEnterococcus faeciumNarrow-spectrum antibacterial activity
AnticancerVarious Cancer Cell LinesSignificant antiproliferative effects

Comparison with Similar Compounds

Structural Analogs with Varied Fused Ring Systems

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c in ) share a similar bicyclic framework but replace the triazole ring with a pyrazole. These compounds exhibit distinct electronic properties due to fewer nitrogen atoms in the fused ring, which may reduce binding affinity in kinase inhibition assays compared to triazolo-pyrimidines .

Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines

Thienotriazolopyrimidines () incorporate a thiophene ring fused to the triazolo-pyrimidine core. These analogs showed low to moderate anticancer activity (growth inhibition: 20–60% at 10 μM) across nine cancer cell lines, likely due to reduced bioavailability from increased lipophilicity .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

These isomers () demonstrate how ring fusion position impacts stability. Isomerization studies revealed that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are thermodynamically favored over [1,5-a] isomers, suggesting higher synthetic yields under specific conditions .

Derivatives with Substituent Variations

Sulfonamide Derivatives

[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f in ) exhibit potent herbicidal activity. For instance, 8c (R = CF₃) showed 95% inhibition of Amaranthus retroflexus at 150 g/ha, outperforming the acetic acid derivative in weed control due to enhanced electrophilic character from the sulfonamide group .

Boronic Acid and Pyridinyl Derivatives

Compounds 3 and 4 () feature difluoromethylpyridinyl and chloropyridinyl groups at the 6-position. These derivatives demonstrated nanomolar inhibition of kinetoplastid parasites, with 3 (IC₅₀ = 12 nM) showing superior potency to the parent acetic acid compound, likely due to improved target engagement .

Pyridine and Pyrazine Analogs

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic Acid

Replacing the pyrimidine ring with pyridine (CAS: 1383385-95-2, ) reduces the number of nitrogen atoms, altering electronic distribution. This analog exhibited lower thermal stability (decomposition at 180°C vs. 220°C for the pyrimidine version), impacting its utility in high-temperature applications .

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

The pyrazine analog (CAS: 88002-33-9, ) lacks the acetic acid group but retains the triazole ring. Its simpler structure (C₅H₅N₅) showed moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), highlighting the importance of the carboxylic acid moiety for targeting specific pathogens .

Herbicidal Activity
Compound Target Weed Inhibition (%) Application Rate (g/ha) Reference
8c (Sulfonamide) Amaranthus retroflexus 95 150
Parent Acetic Acid Echinochloa crus-galli 65 150
Anticancer Activity
Compound Cell Line (Representative) Growth Inhibition (%) Reference
Thieno[3,2-e] Analogue Leukemia (HL-60) 42
Parent Acetic Acid Colon (HCT-116) 28

Biological Activity

Overview

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have been extensively studied for their potential applications in medicinal chemistry due to their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways that are crucial for cellular processes.

  • Target Enzymes : This compound has been shown to inhibit various kinases and phosphatases, which play significant roles in signal transduction pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways relevant to inflammation and cancer progression.
  • Biochemical Pathways : The compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication. Studies indicate that it exhibits potent inhibitory activity against DNA gyrase with an IC50 value of 0.68 µM, comparable to that of ciprofloxacin (IC50 = 0.85 µM) .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest that its absorption and metabolism may be influenced by its structural properties and the presence of functional groups that facilitate interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound derivatives against a range of pathogens:

  • Antibacterial Properties : A series of derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL. Notably, certain compounds exhibited no cytotoxicity against human embryonic kidney cells at concentrations up to 32 µg/mL .
  • Antifungal Activity : The compound also demonstrates antifungal properties which contribute to its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The highest antiproliferative activity was noted at IC50 values less than 10 µM in these models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study Findings
Study on Antibacterial ActivityCompounds synthesized showed high activity against bacterial strains with MIC values as low as 0.25 µg/mL.
Study on Anticancer EffectsDemonstrated inhibition of cell proliferation in MCF-7 and A549 cell lines with IC50 values <10 µM.
Molecular Docking StudiesConfirmed binding affinity to DNA gyrase comparable to established antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization strategies. For example:

  • Cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride (TFAA) under mild conditions yields triazolopyrimidine cores efficiently .
  • Condensation reactions between 3,5-diamino-1,2,4-triazoles and diketones (e.g., pentane-2,4-dione) or tetramethoxypropane can form the triazolopyrimidine scaffold .
  • Palladium-catalyzed reactions (e.g., Pd(OAc)₂ in acetic acid or DMF) enable coupling of N-aminopyridines with acetoacetate derivatives to introduce substituents .
    • Key Considerations : Solvent choice (polar aprotic vs. acidic), temperature control (80–180°C), and catalyst selection significantly impact yields (45–65% crude yields reported) .

Q. How can researchers characterize the purity and structure of triazolopyrimidine derivatives?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) for molecular weight validation .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for imidazo[1,2-a]pyrimidin-2-ylacetic acid analogs .
  • HPLC/UPLC : Monitor purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How do substituents at the 2-, 5-, and 7-positions influence the biological activity of triazolopyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • 2-Position Modifications : Carboxylic acid or amide groups (e.g., in [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide) enhance solubility and target binding .
  • 5- and 7-Position Substitutions : Methyl, phenyl, or chlorosulfonyl groups modulate antibacterial potency. For instance, 5-fluoromethyl analogs exhibit herbicidal activity, while 7-hydroxy derivatives show enhanced reactivity .
    • Experimental Design : Use combinatorial libraries (e.g., TP1-TP6 derivatives) to systematically vary substituents and assay bioactivity against bacterial targets (e.g., Enterococcus) .

Q. What strategies resolve contradictions in reactivity data for triazolopyrimidine synthesis?

  • Case Study : Discrepancies in cyclization yields for 6-substituted 2-aminopyridines.

  • Problem : Low yields (<30%) in traditional methods due to steric hindrance.
  • Solution : TFAA-mediated cyclization improves yields (up to 75%) by stabilizing intermediates .
    • Methodological Adjustments :
  • Optimize solvent polarity (e.g., switch from DMF to acetic acid) to reduce side reactions .
  • Use microwave-assisted synthesis to accelerate reaction kinetics and improve reproducibility .

Q. How can computational methods aid in predicting the pharmacological potential of triazolopyrimidines?

  • Approaches :

  • Molecular Docking : Screen derivatives against targets like adenosine A2A receptors (e.g., furan-substituted triazolo[1,5-c]pyrimidines show high binding affinity) .
  • DFT Calculations : Analyze electron distribution and reactive sites (e.g., Hirshfeld surface analysis for crystal structure validation) .
    • Validation : Cross-reference computational predictions with in vitro assays (e.g., antibacterial IC₅₀ values) .

Q. What are the challenges in scaling up triazolopyrimidine synthesis for preclinical studies?

  • Critical Factors :

  • Purification : Column chromatography is often required due to byproducts (e.g., regioisomers), increasing time and cost .
  • Solvent Recovery : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., ethanol/water mixtures) .
    • Process Optimization :
  • Use flow chemistry to enhance heat/mass transfer in cyclization steps .
  • Implement Design of Experiments (DoE) to identify robust reaction parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid

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